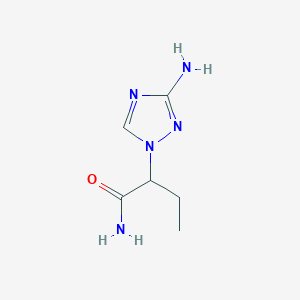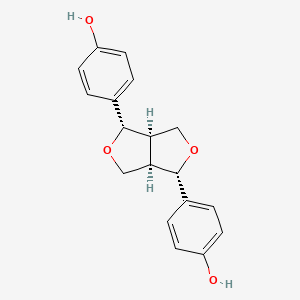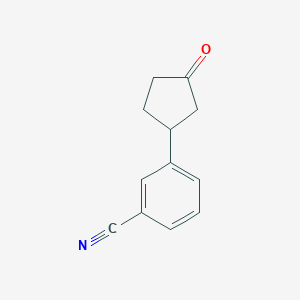
3-(3-Oxocyclopentyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Oxocyclopentyl)benzonitrile: is an organic compound characterized by the presence of a benzonitrile group attached to a cyclopentyl ring with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclopentyl)benzonitrile typically involves the reaction of cyclopentanone with benzonitrile in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where cyclopentanone is reacted with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Oxocyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Oxocyclopentyl)benzonitrile is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles and ketones. It can also be used to investigate the metabolic pathways of nitrile-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of 3-(3-Oxocyclopentyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles such as amines or thiols. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes that catalyze reactions involving nitriles or ketones.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Cyclopentanone: A compound with a ketone group attached to a cyclopentyl ring.
4-(3-Oxocyclopentyl)benzonitrile: A similar compound with the ketone group in a different position on the cyclopentyl ring.
Uniqueness: 3-(3-Oxocyclopentyl)benzonitrile is unique due to the combination of a benzonitrile group and a cyclopentyl ring with a ketone functional group.
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-(3-oxocyclopentyl)benzonitrile |
InChI |
InChI=1S/C12H11NO/c13-8-9-2-1-3-10(6-9)11-4-5-12(14)7-11/h1-3,6,11H,4-5,7H2 |
InChI-Schlüssel |
ARAKEBBOBLIYGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CC1C2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


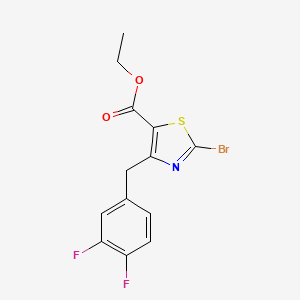
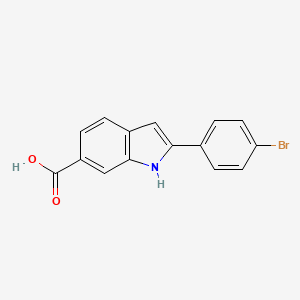
![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
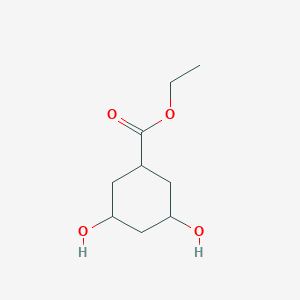
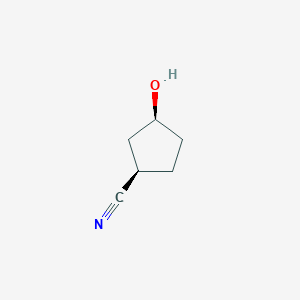

![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
